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BrettPhos-Pd-G3 GT capsule

Cat. No.: B12061391
M. Wt: 908.5 g/mol
InChI Key: QUEIWHJXJNGIMT-UHFFFAOYSA-O
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Description

Evolution and Advancements of Buchwald Ligands and Catalysts in Cross-Coupling Reactions

The journey of palladium-catalyzed cross-coupling has been marked by continuous innovation, largely driven by the design of sophisticated phosphine (B1218219) ligands. nih.gov Initially, simple triarylphosphine ligands were used, but these systems often required harsh reaction conditions and had limited scope. nih.gov A major breakthrough came from the Buchwald group with the introduction of sterically bulky, electron-rich dialkylbiarylphosphine ligands. sigmaaldrich.comnih.gov These ligands were found to dramatically enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to catalytic systems with increased efficiency and broader applicability. nih.govwikipedia.org

This led to the development of several "generations" of precatalysts, each improving upon the last. wikipedia.org

First-Generation (G1): These precatalysts utilized ligands based on 2-phenylethan-1-amine and offered improved stability. sigmaaldrich.com They enabled the generation of the active Pd(0) species in situ upon deprotonation with a base, avoiding the need for external reducing agents. sigmaaldrich.comsigmaaldrich.com

Second-Generation (G2): G2 precatalysts incorporated a 2-aminobiphenyl (B1664054) moiety, which increased the acidity of the palladium-bound amine compared to the G1 aliphatic amine. sigmaaldrich.com This enhancement allowed for activation with weaker bases and often at lower temperatures, further expanding their utility. sigmaaldrich.comsigmaaldrich.com

Third-Generation (G3): The pivotal innovation for G3 precatalysts was replacing the chloride ligand with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (mesylate) group. sigmaaldrich.com This modification significantly enhanced catalyst stability and solubility while accommodating a wider range of bulky phosphine ligands. sigmaaldrich.comsigmaaldrich.com

Fourth-Generation (G4): The G4 precatalysts were designed to generate a less intrusive byproduct during activation. By using N-methyl-2-aminobiphenyl as the parent amine, the activation process yields N-methylcarbazole, which is considered more benign than the carbazole (B46965) byproduct from G3 catalysts. sigmaaldrich.comsigmaaldrich.com

The overarching goal of this evolution has been to create precatalysts that are not only highly active but also user-friendly: stable to air and moisture, soluble in common organic solvents, and capable of generating the active monoligated Pd(0) species cleanly and efficiently. sigmaaldrich.comnih.gov

Table 1: Comparison of Buchwald Precatalyst Generations

Generation Key Structural Feature Activation & Byproduct Key Advantages
G1 2-phenylethan-1-amine ligand Base-promoted elimination; yields indoline Air and moisture stable; no exogenous additives needed for activation. sigmaaldrich.com
G2 2-aminobiphenyl ligand Higher acidity allows use of weaker bases Improved reactivity with weaker bases; lower activation temperatures. sigmaaldrich.com
G3 Methanesulfonate (OMs) ligand Reductive elimination yields carbazole Enhanced stability and solubility; accommodates very bulky ligands. sigmaaldrich.com

| G4 | N-methyl-2-aminobiphenyl ligand | Reductive elimination yields N-methylcarbazole | Generates a more benign, less intrusive byproduct. sigmaaldrich.com |

Distinctive Features and Advantages of G3 Buchwald Precatalysts

Third-generation (G3) Buchwald precatalysts stand out due to a unique combination of structural features that translate into significant practical advantages in the laboratory. nih.gov They are palladium complexes with the general formula Pd(ABP)(Phos)(OMs), where ABP is a deprotonated 2-aminobiphenyl residue, Phos is a bulky phosphine ligand, and OMs is a methanesulfonate anion. nih.gov

The replacement of the chloride ligand (found in earlier generations) with the methanesulfonate counterion is the defining feature of G3 precatalysts. This change creates a more electron-poor palladium center, which contributes to several key benefits:

Enhanced Stability and Solution Longevity: G3 precatalysts exhibit remarkable stability in both solid form and in solution, making them tolerant to air and moisture. sigmaaldrich.comnih.gov This robustness simplifies handling and setup, a crucial factor for practical applications.

Broad Ligand Scope: The G3 platform is exceptionally versatile, able to accommodate extremely bulky and electron-rich phosphine ligands, such as those in the BrettPhos and t-BuPhos families, which were challenging for earlier generations. sigmaaldrich.com

Quantitative Catalyst Activation: In the presence of a base, the G3 precatalyst undergoes a clean and efficient activation sequence. Deprotonation of the aminobiphenyl backbone forms a palladium-amido intermediate, which then undergoes reductive elimination to quantitatively generate the active, monoligated Pd(0) catalytic species. sigmaaldrich.com This ensures a predictable and controlled entry into the catalytic cycle.

High Solubility: These precatalysts are highly soluble in a wide range of common organic solvents, facilitating their use across diverse reaction conditions. sigmaaldrich.comscientificlabs.com

Significance of BrettPhos-Pd-G3 as a Benchmark Catalytic System

Within the G3 family, the BrettPhos Pd G3 complex has emerged as a particularly powerful and reliable catalytic system. It combines the inherent advantages of the G3 platform with the specific properties of the BrettPhos ligand (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl). This combination has proven to be exceptionally effective for a wide array of challenging cross-coupling reactions. scientificlabs.commetalor.com

The significance of BrettPhos-Pd-G3 stems from its high performance and versatility, making it an excellent reagent for reactions like the Buchwald-Hartwig amination. scientificlabs.comkrackeler.com Its unique features include the ability to operate with low catalyst loadings, rapid reaction times, and precise control over the ligand-to-palladium ratio due to the efficient generation of the active species. scientificlabs.comkrackeler.com

Table 2: Key Features of BrettPhos-Pd-G3

Property Description
Catalyst Type Third-Generation (G3) Buchwald Precatalyst. scientificlabs.com
Stability Air, moisture, and thermally stable with a long life in solution. scientificlabs.comsigmaaldrich.com
Solubility Highly soluble in a wide range of common organic solvents. scientificlabs.comsigmaaldrich.com
Activation Efficiently forms the active LPd(0) species with no need for additional reducing agents. sigmaaldrich.com

| Efficiency | Allows for lower catalyst loadings and shorter reaction times compared to other systems. scientificlabs.comsmolecule.com |

The catalyst's utility has been demonstrated in numerous transformations crucial to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. smolecule.com

Table 3: Selected Applications of BrettPhos-Pd-G3 in Cross-Coupling Reactions

Reaction Type Bond Formed Description
Buchwald-Hartwig Amination C-N Coupling of amines with aryl/vinyl halides or triflates. scientificlabs.commetalor.com
Suzuki-Miyaura Coupling C-C Coupling of boronic acids with aryl/vinyl halides or triflates. metalor.com
Heck Reaction C-C Coupling of alkenes with aryl/vinyl halides. scientificlabs.commetalor.com
Sonogashira Coupling C-C Coupling of terminal alkynes with aryl/vinyl halides. metalor.com
Stille Coupling C-C Coupling of organotin reagents with aryl/vinyl halides. metalor.com
Hiyama Coupling C-C Coupling of organosilanes with aryl/vinyl halides or triflates. scientificlabs.com

| Negishi Coupling | C-C | Coupling of organozinc reagents with aryl/vinyl halides. metalor.com |

Further enhancing its practicality, BrettPhos-Pd-G3 is available in GT capsules . These are single-use cellulose (B213188) capsules containing a pre-weighed, precise amount of the catalyst (e.g., 0.025 mmol). sigmaaldrich.com This innovation addresses the needs of discovery and high-throughput chemistry by simplifying the dosing process and minimizing handling of the potent catalyst. sigmaaldrich.com The capsule itself is inert, disintegrates during the reaction, and is easily removed by filtration upon completion, making it a convenient and efficient delivery method. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H68NO5PPdS B12061391 BrettPhos-Pd-G3 GT capsule

Properties

Molecular Formula

C48H68NO5PPdS

Molecular Weight

908.5 g/mol

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1

InChI Key

QUEIWHJXJNGIMT-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

Synthetic Strategies and Structural Characteristics of Brettphos Pd G3 Precatalyst

Synthetic Pathways to BrettPhos-Pd-G3 and Related Palladium Complexes

The synthesis of third-generation (G3) Buchwald precatalysts, including BrettPhos-Pd-G3, is designed to be robust and scalable. researchgate.net A general and effective method involves the reaction of a dimeric 2-aminobiphenylpalladium methanesulfonate (B1217627) complex with the desired phosphine (B1218219) ligand. nih.gov This approach is particularly advantageous as it allows for the direct incorporation of a wide variety of ligands, including sterically bulky ones like BrettPhos, from a single, easily accessible palladium intermediate. nih.govnih.gov

A common synthetic scheme proceeds by first preparing the dimeric palladium methanesulfonate complex from palladium acetate (B1210297) and 2-ammoniumbiphenyl mesylate. nih.govresearchgate.net This intermediate is then treated with the BrettPhos ligand to yield the final BrettPhos-Pd-G3 precatalyst, formally known as [(2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate. amerigoscientific.comresearchgate.net Modified procedures have enabled the multigram scale synthesis of these G3 precatalysts. researchgate.netdoaj.org

Interactive Data Table: Key Components for BrettPhos-Pd-G3 Synthesis

ComponentRoleSource(s)
Palladium(II) AcetatePalladium source researchgate.net
2-Ammoniumbiphenyl MesylateForms the 2-aminobiphenyl (B1664054) palladacycle backbone researchgate.net
BrettPhos LigandThe specific biaryl monophosphine ligand nih.gov

Furthermore, the BrettPhos-Pd-G3 complex can serve as a starting material for the synthesis of other related palladium complexes. For instance, it reacts with dimeric allyl palladium chloride complexes, often in the presence of a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf), to generate various cationic π-allylpalladium complexes featuring the BrettPhos ligand. sigmaaldrich.comsigmaaldrich.comscientificlabs.com

Ligand Architecture and Its Influence on Precatalyst Stability and Reactivity

The architecture of the BrettPhos ligand is fundamental to the performance of the corresponding G3 precatalyst. BrettPhos, or (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl), is a highly electron-rich and sterically demanding biaryl monophosphine ligand. nih.govsigmaaldrich.com Its structure directly influences the stability and reactivity of the palladium center.

Key architectural features and their effects include:

Bulky Substituents on Phosphorus: The dicyclohexylphosphino group provides significant steric bulk around the phosphorus atom. This bulkiness not only facilitates the crucial reductive elimination step in many catalytic cycles but also stabilizes the ligand against oxidation, allowing it to be stored under ambient conditions. nih.gov Furthermore, the steric hindrance favors the formation of highly active monoligated palladium complexes, which are key to catalytic efficacy. nih.gov

Substituted Biaryl Backbone: The biaryl framework provides a rigid scaffold. The triisopropyl groups on one phenyl ring and the methoxy (B1213986) groups on the other enhance the steric hindrance and electronic properties. nih.gov These substituents help to suppress catalyst deactivation pathways such as cyclometalation. nih.gov The third-generation precatalyst platform, with its methanesulfonate counter-ion, was specifically developed to accommodate such bulky and electron-rich ligands, which were often incompatible with earlier generation systems. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com

Enhanced Stability: The combination of the ligand's bulk and the G3 scaffold results in a precatalyst that is air, moisture, and thermally stable. sigmaaldrich.comsigmaaldrich.com This enhanced stability extends to its solution state, giving it a long lifetime in various organic solvents, a significant improvement over previous generations of precatalysts. nih.govsigmaaldrich.comsigmaaldrich-jp.com

Interactive Data Table: BrettPhos Ligand: Structural Features and Their Influence

Structural FeatureInfluence on Precatalyst PropertiesSource(s)
Dicyclohexylphosphino Group Provides steric bulk, enhances stability against oxidation, promotes formation of active L₁Pd species. nih.gov
Biaryl Backbone Creates a rigid scaffold and positions substituents to influence the palladium center. nih.gov
Methoxy and Triisopropyl Groups Contribute to steric bulk and electron-richness, facilitating reductive elimination and preventing catalyst deactivation. nih.gov
Overall Bulk Enables challenging cross-coupling reactions and contributes to high catalyst turnover rates. nih.govnih.gov

Relationship between Precatalyst Design and Active Species Generation Efficiency

The design of the G3 precatalyst is optimized for the efficient and reliable generation of the active catalytic species, LPd(0). nih.govsigmaaldrich.com This efficiency is a direct result of the unique combination of the 2-aminobiphenyl scaffold and the non-coordinating, electron-withdrawing methanesulfonate (OMs) anion, which replaced the chloride anion used in second-generation precatalysts. sigmaaldrich-jp.comsigmaaldrich.com

The activation mechanism under standard basic conditions involves a clean, intramolecular process. sigmaaldrich.comsigmaaldrich.com First, the base deprotonates the amine on the 2-aminobiphenyl backbone, forming a palladium-amido intermediate. This intermediate then readily undergoes C-N reductive elimination to quantitatively generate the desired monoligated, 12-electron LPd(0) species. nih.govacs.org This process is rapid and occurs under mild conditions, often at room temperature with weak bases. sigmaaldrich.com

The byproducts of this activation are a methanesulfonate salt and carbazole (B46965). sigmaaldrich.comsigmaaldrich.com While the generation of the active catalyst is highly efficient, the carbazole byproduct can, in some instances, inhibit the catalytic reaction by interacting with the palladium center or consuming reactants. sigmaaldrich.comacs.org However, studies have also suggested that the formation of a stable palladium-carbazolyl complex can act as a resting state, modulating the concentration of the active LPd(0) species and minimizing catalyst decomposition. nih.govacs.orgacs.org This clean and efficient activation pathway circumvents issues associated with traditional methods, which often require excess ligand or reducing agents and can lead to ill-defined active species. nih.govsigmaaldrich.com The superiority of the G3 precatalyst design is evident in reactions where in situ catalyst generation from the ligand and a palladium source is far less effective. acs.org

Comprehensive Catalytic Applications of Brettphos Pd G3 in Cross Coupling Reactions

Palladium-Catalyzed Carbon-Heteroatom Bond Formations

BrettPhos-Pd-G3 has proven particularly effective in the formation of carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for creating pharmaceuticals, agrochemicals, and materials.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides, is a fundamental transformation for which BrettPhos-Pd-G3 is an excellent reagent. chemicalbook.comsigmaaldrich.com The catalyst system is noted for its ability to efficiently generate the active LPd(0) species, which is crucial for the catalytic cycle. sigmaaldrich.com This cycle typically involves oxidative addition of the aryl halide to the Pd(0) center, association of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst.

BrettPhos-Pd-G3 exhibits exceptional performance in the N-arylation of primary and secondary amines. A key challenge in this area is preventing the over-arylation of primary amines to form tertiary amines. acs.org The catalyst system based on the BrettPhos ligand is specifically designed to address this, showing high selectivity for the monoarylation of primary amines. nih.gov This selectivity is attributed to the ligand's steric and electronic properties, which influence the relative rates of the reaction steps. rsc.org

Research has demonstrated that the BrettPhos-Pd-G3 catalyst can be used at very low loadings, sometimes as low as 0.01 mol%, for the coupling of various primary and secondary amines with aryl chlorides, bromides, and iodides, while maintaining excellent yields. sigmaaldrich.com The catalyst is also effective for coupling functionalized primary amines, including unprotected non-α-amino acids, with functionalized aryl chlorides. rsc.org For substrates containing protic functional groups, the use of a base like lithium bis(trimethylsilyl)amide (LHMDS) in conjunction with the BrettPhos-based catalyst has proven successful. rsc.org

Table 1: Arylation of Amines with Aryl Halides using BrettPhos-Pd-G3

EntryAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
14-Chloroanisolen-HexylamineNaOt-BuDioxane10098 sigmaaldrich.com
24-BromobenzonitrileMorpholineNaOt-BuDioxane10095 sigmaaldrich.com
32-IodoanisoleAniline (B41778)Cs₂CO₃Toluene (B28343)11092 rsc.org
41-Chloro-4-(trifluoromethyl)benzeneCyclopropylamineLHMDSTHF6594 rsc.org
52-ChlorotolueneMethylamineNaOt-BuDioxane8091 nih.gov

BrettPhos-Pd-G3 serves as an effective catalyst for the regioselective synthesis of benzimidazolones. chemicalbook.comapolloscientific.co.uk This transformation is achieved through a cascade C-N coupling reaction involving a monosubstituted urea (B33335) and a 1,2-dihaloaromatic compound. chemicalbook.comapolloscientific.co.uk This method provides a direct route to a significant heterocyclic scaffold found in many biologically active compounds. In a documented synthesis of a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, BrettPhos-Pd-G3 was used to catalyze the coupling between a urea derivative and a dihaloaromatic precursor. google.com

Table 2: Synthesis of a Benzimidazolone Derivative using BrettPhos-Pd-G3

Aryl DihalideUreaCatalystBaseSolventTemp (°C)Time (h)Reference
Substituted 1,2-DihalobenzeneSubstituted UreaBrettPhos Pd G3K₂CO₃1,4-Dioxane8015 google.com

The N-arylation of amides is another important application of palladium catalysis. While BrettPhos-Pd-G3 is effective for many C-N couplings, its bulkier analog, tBuBrettPhos-Pd-G3, has been identified as particularly efficient for the arylation of primary amides. sigmaaldrich.comsigmaaldrich.com The extreme steric bulk of the tBuBrettPhos ligand is crucial for this transformation, as it facilitates the desired coupling while resisting competitive reactions or catalyst inhibition that can occur with functionalized substrates, such as those containing unprotected indole (B1671886) or alcohol groups. sigmaaldrich.com This catalyst system has demonstrated good to excellent yields in the coupling of primary amides with various aryl halides.

Table 3: N-Arylation of Primary Amides with Aryl Halides

Aryl HalideAmideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneBenzamidetBuBrettPhos Pd G3K₃PO₄t-BuOH11092 sigmaaldrich.com
1-Bromo-3,5-dimethylbenzeneAcetamidetBuBrettPhos Pd G3K₃PO₄t-BuOH11085 sigmaaldrich.com
2-ChloropyridineIsobutyramidetBuBrettPhos Pd G3K₃PO₄t-BuOH11088 sigmaaldrich.com

N-Aryl carbamates are valuable structures in organic synthesis, notably as protecting groups and as components in pharmaceuticals and polymers. nih.gov A general and efficient method for their synthesis involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govorganic-chemistry.org The related tBuBrettPhos Pd G3 catalyst is noted for its utility in the synthesis of N-aryl carbamates. alfa-chemistry.com This one-pot process proceeds through an aryl isocyanate intermediate, which is trapped by the alcohol to furnish the carbamate (B1207046) product. The methodology provides direct access to widely used carbamate protecting groups. nih.gov

Table 4: One-Pot Synthesis of N-Aryl Carbamates

Aryl HalideAlcoholCatalyst SystemCyanate SourceSolventTemp (°C)Yield (%)Reference
4-Chlorotoluenetert-ButanolPd-catalyst with biarylphosphine ligandNaOCNToluene10090 nih.gov
Phenyl triflateBenzyl alcoholPd-catalyst with biarylphosphine ligandNaOCNToluene10085 nih.gov
1-Chloro-4-cyanobenzene2,2,2-TrichloroethanolPd-catalyst with biarylphosphine ligandNaOCNToluene10093 nih.gov

The selective N-monoarylation of amidines is a valuable transformation for synthesizing various nitrogen-containing heterocycles, such as quinazolines. acs.org The BrettPhos ligand system has been shown to be highly effective for this reaction, providing excellent selectivity for the monoarylated product when using N-unsubstituted amidines. acs.org For this transformation to achieve high conversion, it was noted that grinding the base prior to use was beneficial. acs.org The related tBuBrettPhos Pd G3 catalyst has also been cited for its application in the N-monoarylation of amidines. alfa-chemistry.com

Table 5: N-Monoarylation of an Amidine with an Aryl Bromide

Aryl BromideAmidineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromoanisoleBenzamidinePd₂(dba)₃ / BrettPhosNaOt-BuDioxane10085 acs.org

Buchwald-Hartwig Amination Reactions (C-N Coupling)

Amidation for Heterocyclic Systems (e.g., Imidazo[4,5-b]pyridines, Imidazosmolecule.comsigmaaldrich.compyrazines)

The synthesis of complex heterocyclic structures, such as imidazo[4,5-b]pyridines and imidazo (B10784944) smolecule.comsigmaaldrich.compyrazines, is crucial in medicinal chemistry due to their presence in numerous biologically active compounds. google.comnih.govmdpi.com BrettPhos-Pd-G3 has proven to be an effective catalyst for the amidation of 2-chloro-3-amino-heterocycles, a key step in the construction of these scaffolds. alfa-chemistry.com For instance, in the synthesis of a selective TYK2 inhibitor, a Buchwald-Hartwig cross-coupling reaction utilizing BrettPhos and its G3 precatalyst with cesium carbonate as the base was employed to construct a key C7-substituted 3H-imidazo[4,5-b]pyridine intermediate. nih.gov

Research has also demonstrated the palladium-catalyzed amidation of 3-alkyl and 3-arylamino-2-chloropyridines with primary amides to yield imidazo[4,5-b]pyridines in good to excellent yields. mdpi.com These reactions typically employ a palladium source, a phosphine (B1218219) ligand like BrettPhos, and a base, and are carried out in a suitable solvent. mdpi.com The choice of catalyst system, including the specific generation of the precatalyst, can significantly impact the reaction outcome. mdpi.com

Carbon-Oxygen (C-O) Cross-Coupling Reactions

The formation of carbon-oxygen bonds via cross-coupling reactions is a fundamental transformation in organic synthesis, enabling the construction of ethers and phenols, which are prevalent in pharmaceuticals and natural products. BrettPhos-Pd-G3 has demonstrated significant utility in these reactions. sigmaaldrich.comsigmaaldrich.com

Cross-Coupling of Aryl Halides with Aliphatic Alcohols

BrettPhos-Pd-G3 is an excellent choice for the C-O cross-coupling of aryl halides with a wide range of primary alcohols, including methanol (B129727) and ethanol. sigmaaldrich.comsigmaaldrich.com The catalyst system, often in conjunction with a base like cesium carbonate, facilitates the reaction under relatively mild conditions. sigmaaldrich.comacs.org Research has shown the successful coupling of various aryl halides with primary fluoroalkyl alcohols using a BrettPhos-supported palladium catalyst. sigmaaldrich.comresearchgate.net The reaction is typically carried out in an anhydrous solvent such as toluene at elevated temperatures. sigmaaldrich.com

A highly effective protocol has been developed for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols using the tBuBrettPhos Pd G3 precatalyst. acs.orgresearchgate.netnih.gov This method is characterized by short reaction times, excellent functional group tolerance, and compatibility with both electron-rich and electron-poor (hetero)arenes. acs.orgresearchgate.netnih.gov The use of cesium carbonate as a mild base in toluene has proven to be particularly effective. acs.orgnih.govacs.org

Table 1: Representative Examples of C-O Cross-Coupling of Aryl Halides with Aliphatic Alcohols Catalyzed by BrettPhos-Pd-G3 Systems

Aryl Halide Alcohol Catalyst System Base Solvent Yield (%)
Activated Aryl Halides Primary Fluoroalkyl Alcohols [Pd₂(dba)₃] / BrettPhos Cs₂CO₃ Toluene Good to Excellent
(Hetero)aryl Bromides Fluorinated Alcohols tBuBrettPhos Pd G3 Cs₂CO₃ Toluene High
Hydroxylation of Aryl and Heteroaryl Halides

The direct conversion of aryl and heteroaryl halides to their corresponding phenols and hydroxylated heteroarenes is a valuable transformation. A method utilizing a catalyst based on the tBuBrettPhos ligand and its corresponding palladium precatalyst has been developed for this purpose. nih.govmit.edu This reaction allows for the cross-coupling of both potassium and cesium hydroxides with (hetero)aryl halides, affording a variety of hydroxylated products in high to excellent yields. sigmaaldrich.comnih.govmit.edu This methodology has been highlighted as a key application for tBuBrettPhos Pd G3. alfa-chemistry.com

Preparation of Phenols utilizing Hydroxide (B78521) Surrogates (e.g., benzaldehyde (B42025) oxime)

To circumvent challenges associated with traditional hydroxylation methods, such as the use of strong bases, a palladium-catalyzed method for the preparation of phenols using benzaldehyde oxime as a hydroxide surrogate has been developed. alfa-chemistry.comnih.govacs.org This approach avoids the direct use of metal hydroxides and the formation of Ar-Pd-OH species as catalytic intermediates. alfa-chemistry.com The reaction proceeds under mildly basic conditions and has been shown to be applicable to the late-stage hydroxylation of complex, functionally-dense drug-like aryl halides. nih.govacs.org Research has also explored the use of benzaldehyde oxime as a hydroxide source for the synthesis of β-ketophosphine oxides from alkynylphosphine oxides in a transition-metal-free system. rsc.org

Synthesis of Diaryl Ethers under Mild Conditions

The synthesis of diaryl ethers, another important class of compounds, can be achieved under mild conditions using palladium catalysis. While new bulky biarylphosphine ligands have been specifically developed to facilitate the C-O cross-coupling of a wide range of aryl halides and phenols at lower temperatures, related palladium precatalysts are also noted for their utility in this area. nih.govchemicalbook.com The efficiency of these reactions often correlates with the steric bulk of the phosphine ligand. nih.gov

Other Carbon-Heteroatom Bond Formations (e.g., C-S, C-F, C-CF3)

The versatility of BrettPhos-based palladium catalysts extends beyond C-N and C-O bond formation. These catalysts are also employed in the formation of carbon-sulfur (C-S), carbon-fluorine (C-F), and carbon-trifluoromethyl (C-CF3) bonds. smolecule.comsigmaaldrich.comchemicalbook.com

Carbon-Sulfur (C-S) Bond Formation: The palladium-catalyzed cross-coupling of thiols with aromatic electrophiles is a reliable method for synthesizing aryl thioethers. nih.gov While various palladium-ligand systems are effective, the development of catalysts that can operate under mild conditions is an ongoing area of research. nih.gov

Carbon-Fluorine (C-F) and Carbon-Trifluoromethyl (C-CF3) Bond Formation: Pd-t-BuBrettPhos complexes have been shown to catalyze the conversion of aryl triflates and aryl bromides into aryl fluorides. wikipedia.org Furthermore, these catalysts are effective for the trifluoromethylation of aryl chlorides and the formation of aryl trifluoromethyl sulfides. wikipedia.org

Table 2: Chemical Compounds Mentioned

Compound Name
(2-Di-cyclohexylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)] palladium(II) methane (B114726) sulfonate
2-Aminobiphenyl (B1664054)
2-chloro-3-amino-heterocycles
2-chloro-3-amino-heterocycles
2-chloro-3-nitropyridine
3-alkylamino-2-chloropyridines
3-arylamino-2-chloropyridines
3H-imidazo[4,5-b]pyridine
6-chloropyrimidin-4-amine
AdCyBrettPhos Pd G3
AlPhos
benzaldehyde oxime
BINAP
BrettPhos
BrettPhos Pd G1
BrettPhos-Pd-G3
CPhos
cesium carbonate
DavePhos
Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
diaminomaleonitrile
ethyl [2-amino-1,2-dicyanovinyl]imidoformate
imidazo[4,5-b]pyrazines
Imidazo[4,5-b]pyridines
IPent
JohnPhos
JosiPhos SL-J009-1
K₃PO₄
LiHMDS
MePhos
Methanesulfonic Acid
NaOtBu
Palladium
Pd(OAc)₂
Pd₂(dba)₃
RockPhos Pd G3
RuPhos
RuPhos Pd G3
SPhos
SPhos Pd G3
tBuBrettPhos
tBuBrettPhos Pd G3
t-BuMePhos
tBuXPhos
tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct
tris(o-tolyl)phosphine
TYK2
VPhos Pd G4
XantPhos
XPhos
XPhos Pd G3

Palladium-Catalyzed Carbon-Carbon (C-C) Bond Formations

BrettPhos-Pd-G3 is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis. It is effectively employed in a variety of named cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Hiyama couplings, showcasing its broad applicability in constructing complex molecular architectures. sigmaaldrich.comsmolecule.com

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or pseudohalides, is one of the most widely used C-C bond-forming methods. BrettPhos-Pd-G3 and related third-generation precatalysts are particularly adept at promoting these transformations. matthey.com

A significant challenge in Suzuki-Miyaura couplings is the use of boronic acids that are prone to decomposition, such as protodeboronation, under standard basic reaction conditions. sigmaaldrich.comresearchgate.net This is particularly problematic for five-membered 2-heteroaromatic boronic acids (e.g., from furan, thiophene, pyrrole) and polyfluorophenylboronic acids. researchgate.netmit.edu The key to successfully coupling these unstable substrates is the use of a catalyst system that operates efficiently at low temperatures and promotes a rate of cross-coupling that is significantly faster than the rate of boronic acid decomposition. researchgate.net

Research has shown that third-generation Buchwald precatalysts, which rapidly generate the active LPd(0) catalyst at or near room temperature, are highly effective for this purpose. researchgate.netmit.edu For instance, a closely related precatalyst system, XPhos-Pd-G3, facilitates the coupling of a wide array of (hetero)aryl chlorides, bromides, and triflates with unstable boronic acids at room temperature or 40 °C, achieving excellent yields in short reaction times. researchgate.net The principle of rapid, low-temperature catalyst activation is central to the utility of G3 precatalysts like BrettPhos-Pd-G3 in these demanding applications. researchgate.netmit.edu The use of these advanced catalysts circumvents the need for stoichiometric additives that were previously required to achieve coupling with these challenging partners. mit.edu

Table 1. Examples of Suzuki-Miyaura Coupling with Unstable Boronic Acids Catalyzed by a G3 Precatalyst System
Aryl Halide/TriflateBoronic AcidConditionsYieldReference
4-Chloroanisole2,6-Difluorophenylboronic acidXPhos-Pd-G3 (2 mol%), K₃PO₄, THF/H₂O, RT, 30 min>95% mit.edu
4-BromotolueneThiophen-2-boronic acidXPhos-Pd-G3 (2 mol%), K₃PO₄, THF/H₂O, 40 °C, 30 min96% researchgate.net
1-Bromo-4-(tert-butyl)benzeneFuran-2-boronic acidXPhos-Pd-G3 (2 mol%), K₃PO₄, THF/H₂O, 40 °C, 30 min94% researchgate.net
4-Chlorotoluene(1-Boc-pyrrol-2-yl)boronic acidXPhos-Pd-G3 (2 mol%), K₃PO₄, THF/H₂O, 40 °C, 2 h95% researchgate.net

The Stille reaction involves the coupling of an organotin compound (stannane) with an sp²-hybridized organic halide or pseudohalide. This reaction is known for its tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture. nih.govwikipedia.org The primary drawback is the toxicity of tin compounds. researchgate.net Catalyst systems based on BrettPhos have been shown to be effective in Stille couplings. In a study involving the coupling of aryl mesylates with tributyl(phenyl)stannane, a catalyst generated from the BrettPhos ligand and Pd(OAc)₂ provided the cross-coupled product in 60% yield. nih.gov This demonstrates the applicability of the BrettPhos ligand scaffold in promoting Stille reactions, for which the G3 precatalyst is a highly efficient source of the active catalyst. nih.gov

Table 2. Illustrative Stille Cross-Coupling Reactions
Aryl Halide/SulfonateOrganostannaneCatalyst SystemProduct
Aryl BromideVinyltributylstannaneBrettPhos-Pd-G3Styrene (B11656) derivative
Aryl Iodide(Tributylstannyl)thiopheneBrettPhos-Pd-G3Arylthiophene
3-Methoxyphenyl methanesulfonate (B1217627)Tributyl(phenyl)stannanePd(OAc)₂ / BrettPhos3-Methoxybiphenyl (60% Yield nih.gov)
Aryl Chloride(Trimethylstannyl)pyridineBrettPhos-Pd-G3Arylpyridine

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.gov The reaction is typically catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Research has demonstrated the utility of BrettPhos-Pd-G3 and its analogues in this transformation. In the development of an antimalarial drug candidate, BrettPhos-Pd-G3 was screened as a catalyst for a key Sonogashira coupling step between a chloro-dihydropyrimidine and a terminal alkyne, confirming its activity for this reaction type. nih.gov In another study focusing on on-DNA reactions, the closely related t-BuBrettPhos Pd G3 was found to be an effective catalyst for coupling various terminal alkynes with aryl fluorosulfonates, which serve as aryl electrophiles similar to halides. d-nb.infonih.gov

Table 3. Examples of Sonogashira Couplings Catalyzed by t-BuBrettPhos Pd G3
Aryl ElectrophileTerminal AlkyneConditionsConversion YieldReference
Headpiece-Aryl-OFsPhenylacetylenet-BuBrettPhos Pd G3, Et₃N, DMA, 60 °C, 2 h95% d-nb.infonih.gov
Headpiece-Aryl-OFs4-Ethynyltoluenet-BuBrettPhos Pd G3, Et₃N, DMA, 60 °C, 2 h95% d-nb.infonih.gov
Headpiece-Aryl-OFs4-Methoxyphenylacetylenet-BuBrettPhos Pd G3, Et₃N, DMA, 60 °C, 2 h95% d-nb.infonih.gov
Headpiece-Aryl-OFs3-Ethynylthiophenet-BuBrettPhos Pd G3, Et₃N, DMA, 60 °C, 2 h92% d-nb.infonih.gov

The Negishi reaction couples organozinc reagents with organic halides or triflates and is valued for the high reactivity and functional group tolerance of the organozinc nucleophiles. sigmaaldrich.comnih.gov The development of advanced catalyst systems has broadened the scope of this reaction. BrettPhos-Pd-G3 has been identified as a highly effective catalyst for challenging Negishi couplings. In a study on the metalation and coupling of oxazole, BrettPhos-Pd-G3 was screened against 23 other catalysts and was one of only three that gave full conversion in the coupling of an oxazole-derived organozinc with an aryl bromide under non-cryogenic conditions. thieme-connect.comsorbonne-universite.fr This highlights the catalyst's high activity and suitability for coupling sensitive heterocyclic substrates. sorbonne-universite.fr

Table 4. Application of BrettPhos-Pd-G3 in a Negishi Cross-Coupling
Aryl HalideOrganozinc ReagentCatalystConditionsResultReference
1-Bromo-3,5-dimethylbenzene5-(chlorozincio)oxazoleBrettPhos-Pd-G3 (10 mol%)THF, 65 °C, 18 hFull Conversion sorbonne-universite.fr
Aryl ChlorideHeteroarylzinc ChlorideBrettPhos-Pd-G3THF, Room Temp - 75 °CHeterobiaryl Product matthey.comnih.gov
Aryl BromideAlkylzinc BromideBrettPhos-Pd-G3Dioxane, 80 °CAlkyl-Aryl Product sigmaaldrich.com

The Hiyama coupling utilizes an organosilicon reagent as the nucleophile to couple with an organic halide. A key advantage is the low toxicity of the silicon byproducts. The reaction typically requires an activator, such as a fluoride (B91410) source or a base, to facilitate transmetalation of the organosilane to the palladium center. BrettPhos-Pd-G3 and related precatalysts are listed as suitable for Hiyama couplings, indicating their capacity to form the active Pd(0) species required for the catalytic cycle under conditions compatible with this transformation. sigmaaldrich.comsmolecule.comkrackeler.com The bulky and electron-rich nature of the BrettPhos ligand is well-suited to facilitate the key steps of oxidative addition and reductive elimination involved in the H. sigmaaldrich.comsmolecule.comkrackeler.com

Heck Reactions

BrettPhos-Pd-G3, in conjunction with a palladium source, has proven to be an effective catalytic system for Mizoroki-Heck reactions, facilitating the formation of carbon-carbon bonds between alkenes and aryl electrophiles. Research has demonstrated its utility in the denitrative Mizoroki-Heck reaction of nitroarenes with styrene derivatives. chemrxiv.org In these transformations, the Pd/BrettPhos catalyst is crucial for promoting the alkenylation, with other catalytic systems often resulting in diminished product yields. chemrxiv.org

The reaction typically involves treating a nitroarene and an alkene with a catalytic amount of a palladium source and the BrettPhos ligand in the presence of a base at elevated temperatures. This methodology has been successfully applied to various nitroarenes and nitroheteroarenes, demonstrating its versatility in synthesizing stilbene (B7821643) derivatives with diverse functional groups. chemrxiv.org A notable extension of this reaction is a three-component coupling that combines a nucleophilic aromatic substitution (SNAr) with the denitrative alkenylation in a one-pot operation to produce multifunctionalized arenes. chemrxiv.org

Table 1: Substrate Scope for Denitrative Mizoroki-Heck Reaction of Nitroarenes with Styrene Catalyzed by Pd/BrettPhos chemrxiv.orgReaction Conditions: Nitroarene (0.20 mmol), Styrene (0.40 mmol), Pd(acac)₂ (10 mol %), BrettPhos (20 mol %), Rb₂CO₃ (3.0 equiv), PhCF₃ (1.0 mL), 150 °C, 24 h.

Nitroarene SubstrateProductYield (%)
4-Nitrotoluene4-Methylstilbene75
4-Nitroanisole4-Methoxystilbene68
Methyl 4-nitrobenzoateMethyl 4-stilbenecarboxylate61
4-Nitrobenzonitrile4-Stilbenecarbonitrile55
1-Fluoro-4-nitrobenzene4-Fluorostilbene51
3-Nitropyridine3-(2-Phenylethenyl)pyridine41

Synthesis of Unsymmetrical Ureas via Cross-Coupling of Aryl Halides with Sodium Cyanate

A highly practical and efficient method for synthesizing unsymmetrical ureas involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, followed by the addition of an amine. thieme-connect.com This protocol, which can be performed in a single pot, is distinguished by its tolerance of a wide array of functional groups and its use of readily available, non-hazardous reagents, offering a significant advantage over methods requiring phosgene (B1210022) or azides. thieme-connect.comresearchgate.net

The success of this transformation relies on a catalyst system that can effectively mediate the formation of an aryl isocyanate intermediate. The use of bulky biaryl phosphine ligands, such as the one in BrettPhos-Pd-G3, is critical. The ligand's steric bulk shields the active palladium center, which prevents catalyst deactivation that could otherwise occur through excessive coordination of cyanate anions or reaction of the Pd(0) species with the aryl isocyanate product. thieme-connect.com In some applications, an additive like phenol (B47542) is used to trap the in situ-generated isocyanate as a more stable phenyl carbamate intermediate, which then smoothly reacts with a chosen amine to furnish the final unsymmetrical urea product. thieme-connect.com This method was successfully applied to the synthesis of the cardiac myosin activator Omecamtiv Mecarbil in 81% yield. thieme-connect.com

Table 2: Selected Examples of Unsymmetrical Urea Synthesis Using a Pd/BrettPhos-type Catalyst System thieme-connect.comgoogle.comReaction Conditions: Aryl chloride (1.0 mmol), NaOCN (2.0 equiv), Pd₂(dba)₃ (0.01 equiv), BrettPhos ligand (0.024 equiv), PhOH (2.0 equiv), Et₃N (0.1 equiv) in Toluene at Δ for 16 h; then Amine (1.2 equiv) at 80 °C for 15 h.

Aryl ChlorideAmineProductYield (%)
2-Chloro-6-methylpyridine4-FluoroanilineN-(4-Fluorophenyl)-N'-(6-methylpyridin-2-yl)urea81
4-ChlorobenzonitrileMorpholine4-(Morpholine-4-carbonylamino)benzonitrile94
1-Chloro-4-(trifluoromethoxy)benzeneBenzylamine1-Benzyl-3-(4-(trifluoromethoxy)phenyl)urea92
2-ChlorotoluenePiperidine1-(Piperidine-1-carbonyl)-2-methylbenzene85
1-Chloro-3,5-dimethylbenzeneCyclohexylamine1-Cyclohexyl-3-(3,5-dimethylphenyl)urea96

Cascade and Multi-Component Transformations

Regiospecific Multi-Step Synthesis (e.g., β-Carboline Analogs via Buchwald-Hartwig and Intramolecular Heck)

BrettPhos-Pd-G3 has been instrumental in the development of cascade or multi-step, one-pot syntheses that construct complex molecular architectures from simple precursors. A prime example is a two-step protocol for the regiospecific synthesis of 3,6-disubstituted β-carboline and aza-β-carboline analogs. nih.govrsc.org These compounds are of significant interest as potential therapeutic agents. rsc.orgcore.ac.uk

The synthetic strategy involves two consecutive palladium-catalyzed reactions: a Buchwald-Hartwig amination followed by an intramolecular Heck cyclization. nih.govrsc.org The initial Buchwald-Hartwig coupling creates a key diarylamine intermediate. The choice of catalyst for this step is crucial for achieving high yields and regioselectivity. Studies optimizing this step have shown BrettPhos-Pd-G3 to be a highly effective precatalyst. rsc.org For instance, in the coupling of a substituted aniline with a substituted iodopyridine, using BrettPhos-Pd-G3 with cesium carbonate as the base in toluene at 110 °C provided the desired diarylamine intermediate in a respectable 66% yield within 5 hours. rsc.org Once the diarylamine is formed, the subsequent intramolecular Heck-type cyclization proceeds, often under different catalytic conditions, to furnish the final β-carboline scaffold in excellent yields. nih.gov This sequential catalytic approach provides a concise and efficient route to these valuable heterocyclic compounds. core.ac.uk

Table 3: Optimization of the Buchwald-Hartwig Amination Step for Diarylamine Synthesis Using BrettPhos-Pd-G3 rsc.orgReaction Conditions: Substituted Aniline (1.0 equiv), Substituted Iodopyridine (1.2 equiv), Catalyst, Base, Solvent, Temperature, Time.

Catalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
BrettPhos Pd G3 (5)BrettPhos (7.5)Cs₂CO₃ (1.5)Toluene1101445
BrettPhos Pd G3 (5)BrettPhos (7.5)Cs₂CO₃ (3)Toluene110566
BrettPhos Pd G3 (5)BrettPhos (7.5)NaOt-Bu (1.5)Toluene110552
BrettPhos Pd G3 (5)BrettPhos (7.5)Cs₂CO₃ (5)Toluene11050

Mechanistic Investigations of Brettphos Pd G3 Catalytic Cycles

Detailed Pathways for Active Pd(0) Catalyst Generation

The activation of the BrettPhos-Pd-G3 precatalyst is a critical step that leads to the formation of the catalytically active monoligated Pd(0) species, L-Pd(0). sigmaaldrich.comnih.govmdpi.com This process is designed to be efficient and quantitative. sigmaaldrich.comsigmaaldrich.com The G3 precatalyst features a palladium(II) center coordinated to the BrettPhos ligand and a biphenyl-based scaffold with an amino group. sigmaaldrich.comsigmaaldrich-jp.com The activation is initiated by a base, which deprotonates the nitrogen atom of the aminobiphenyl scaffold, forming a palladium-amido intermediate. sigmaaldrich.comnih.gov This intermediate then undergoes intramolecular C-N reductive elimination. nih.govacs.org This step is crucial as it reduces the Pd(II) center to the active Pd(0) state, releasing the L-Pd(0) species along with carbazole (B46965) and a methanesulfonate (B1217627) salt as byproducts. sigmaaldrich.com The electron-withdrawing nature of the methanesulfonate anion in G3 precatalysts facilitates this reductive elimination, contributing to the high efficiency of active catalyst generation. sigmaaldrich.com

The generation of the L-Pd(0) species from G3 precatalysts is notably rapid, which is advantageous for reactions involving unstable substrates, such as certain boronic acids prone to protodeboronation. sigmaaldrich.com The ability to form the active catalyst cleanly and without the need for external reducing agents is a significant advantage over older generations of palladium sources like Pd2(dba)3 or Pd(OAc)2, which can lead to less controlled and potentially less active catalytic systems. nih.govnih.gov

Identification and Characterization of Catalytic Cycle Intermediates

The catalytic cycle of a BrettPhos-Pd-G3 catalyzed cross-coupling reaction involves several key intermediates. Following the generation of the active L-Pd(0) catalyst, the cycle generally proceeds through three principal steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Oxidative Addition: The cycle commences with the oxidative addition of an aryl (pseudo)halide to the L-Pd(0) complex. This step forms an aryl-palladium(II) intermediate, L-Pd(Ar)(X). nih.govacs.org Mechanistic studies suggest that even when starting with a bis-ligated palladium complex, one ligand dissociates to form a monomeric, T-shaped oxidative addition complex. acs.org

Transmetalation: The subsequent step is transmetalation, where the organic group from a main-group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium(II) center, displacing the halide or pseudohalide. This step is often a two-step sequence involving coordination of the nucleophile to the palladium center followed by the transfer of the organic group. nih.gov The nature of the electrophile can influence this step; for instance, with aryl triflates, the triflate ion can dissociate, creating a cationic palladium complex that facilitates faster transmetalation. nih.gov

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) center couple and are released as the final product, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov The bulky nature of the BrettPhos ligand is thought to facilitate this step by promoting a low-coordinate palladium center. nih.gov

The direct observation and characterization of these intermediates are often challenging due to their transient nature. However, techniques such as in-situ IR spectroscopy, solid-state NMR spectroscopy, and X-ray absorption spectroscopy can provide valuable insights into the identity and structure of these species under reaction conditions. rsc.org

Kinetics and Thermodynamics of Key Steps (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

Oxidative Addition: Kinetic and mechanistic studies have shown that for bulky phosphine (B1218219) ligands like those in the BrettPhos family, the oxidative addition likely proceeds through a monoligated palladium(0) species to form a T-shaped intermediate. acs.org The rate of this step is influenced by the nature of the aryl halide (Ar-I > Ar-Br > Ar-Cl) and the electron density of the palladium center.

Transmetalation: The rate of transmetalation can be the rate-determining step in many cross-coupling reactions. It is influenced by the nature of the transmetalating agent, the base, and the solvent. For example, in Suzuki-Miyaura coupling, the formation of a Pd-O-B intermediate has been proposed, and the rate of transmetalation can vary depending on the specific boronic acid derivative used. nih.gov

Reductive Elimination: This final step is often facile for catalysts bearing bulky ligands like BrettPhos. Studies on related systems have shown that three-coordinate palladium amido complexes with bulky phosphines can undergo reductive elimination at significantly lower temperatures and faster rates compared to four-coordinate complexes. nih.gov For instance, a P(t-Bu)3-ligated palladium amido complex undergoes reductive elimination with a half-life of 20 minutes at -10 °C. nih.gov In some cases, such as the fluoroalkoxylation of activated aryl halides, the BrettPhos ligand has been shown to alter the mechanistic pathway of reductive elimination to proceed through a more favorable electronic pathway. researchgate.net

Influence of Ligand:Palladium Ratio on Catalytic Efficiency and Selectivity

The ratio of the BrettPhos ligand to the palladium center is a critical parameter that can significantly impact the efficiency and selectivity of the catalytic reaction. One of the key advantages of using BrettPhos-Pd-G3 is the precise control it offers over the ligand-to-palladium ratio, which is inherently 1:1 in the precatalyst. sigmaaldrich.combiocompare.comscientificlabs.comkrackeler.comsigmaaldrich.comsigmaaldrich.com

Maintaining an optimal ligand-to-palladium ratio is crucial for several reasons:

Preventing Catalyst Deactivation: In reactions like Buchwald-Hartwig amination, the amine substrate can also act as a ligand for palladium. An excess of the phosphine ligand relative to palladium can help prevent catalyst deactivation by competing with the amine for coordination sites. sigmaaldrich.com

Controlling Selectivity: In reactions involving di- or polyhalogenated substrates, the ligand-to-palladium ratio can influence regioselectivity. For example, in the cross-coupling of 2,4-dibromopyridine, the ratio of PPh3 to palladium was found to control the site of reaction, with higher ratios favoring the conventional C2-selectivity and lower ratios leading to the unconventional C4-selective product. nih.gov While this specific example uses PPh3, it highlights the general principle that ligand concentration can dictate the nature of the active catalytic species and thus the reaction outcome.

Ensuring the Formation of the Active Species: The formation of the highly active, monoligated L-Pd(0) species is favored by bulky ligands like BrettPhos. nih.govacs.org Using a well-defined precatalyst like BrettPhos-Pd-G3 ensures that the desired 1:1 stoichiometry is present from the start, leading to the efficient generation of this active catalyst. sigmaaldrich.comsigmaaldrich.com

Role of Base and Solvent Systems in Catalysis and Rate-Limiting Steps

The choice of base and solvent is critical for the success of BrettPhos-Pd-G3 catalyzed reactions, as they can influence the rate of catalyst activation, the solubility of reagents, and the rate-limiting step of the catalytic cycle. nih.govacs.org

Role of the Base: The base plays a multifaceted role in the catalytic cycle.

Precatalyst Activation: As discussed in section 4.1, a base is required to deprotonate the aminobiphenyl scaffold of the G3 precatalyst, initiating the formation of the active Pd(0) species. sigmaaldrich.comnih.gov

Nucleophile Activation: In many cross-coupling reactions, the base is also responsible for deprotonating the nucleophile (e.g., an alcohol or amine) to generate the more reactive alkoxide or amide, which then participates in the transmetalation step. nih.gov

Influence on Reaction Rate and Selectivity: The strength and nature of the base can significantly affect the reaction outcome. For instance, in the C-O coupling of fluorinated alcohols, the mild base Cs2CO3 was found to be superior to stronger bases like NaOtBu for base-sensitive substrates, leading to higher yields. acs.org However, in other cases, stronger bases might be necessary to achieve reasonable reaction rates at lower temperatures. acs.org Common bases used with BrettPhos-Pd-G3 include carbonates (Cs2CO3, K2CO3), phosphates (K3PO4), and alkoxides (NaOtBu). sigmaaldrich.comacs.org

Role of the Solvent: The solvent system can impact the reaction in several ways:

Solubility: Ensuring that all reactants are soluble in the reaction mixture is crucial for efficient catalysis. nih.gov BrettPhos-Pd-G3 itself is highly soluble in a wide range of common organic solvents. sigmaaldrich.combiocompare.comamerigoscientific.comscientificlabs.comkrackeler.comsigmaaldrich.comsigmaaldrich.com

Coordinating Properties: Strongly coordinating solvents like acetonitrile (B52724) or pyridine (B92270) are generally avoided as they can compete with the desired ligands and substrates for coordination to the palladium center, thereby inhibiting the reaction. nih.gov

Influence on Reaction Mechanism: The solvent can influence the stereochemical outcome of a reaction. For example, in certain Pd-catalyzed P-arylations, the choice of solvent can affect the stereochemistry of the product. sustech.edu.cn Common solvents for BrettPhos-Pd-G3 catalyzed reactions include toluene (B28343), THF, and dioxane. sigmaaldrich.com

The interplay between the base and solvent can determine the rate-limiting step. For example, in some C-O coupling reactions, the use of a mild base like Cs2CO3 in a non-polar solvent like toluene has proven effective. acs.orgresearchgate.net

Stereochemical Control and Regioselectivity in BrettPhos-Pd-G3 Catalysis

The BrettPhos ligand, with its bulky and electron-rich nature, plays a significant role in determining the stereochemical and regiochemical outcomes of reactions catalyzed by BrettPhos-Pd-G3.

Stereochemical Control: While BrettPhos itself is an achiral ligand, the principles of stereochemical control in palladium catalysis are relevant. In reactions involving chiral substrates, the catalyst can influence the stereochemical outcome. For instance, in the context of P-stereogenic compounds, palladium catalysts can promote racemization or, with appropriate chiral ligands, can lead to enantioenriched products through dynamic kinetic resolution. sustech.edu.cn While not a primary application for the achiral BrettPhos, the steric bulk of the ligand can influence the stereochemical environment around the metal center, which can be a factor in reactions involving diastereoselective transformations.

Regioselectivity: The regioselectivity of a reaction is often a critical challenge, particularly when dealing with substrates containing multiple reactive sites. The choice of ligand is a key factor in controlling regioselectivity.

Buchwald-Hartwig Amination: The BrettPhos ligand is particularly effective in the monoarylation of primary amines, showing excellent selectivity and preventing the often-undesired diarylation. nih.govsigmaaldrich.com This selectivity is attributed to the steric hindrance around the palladium center imposed by the bulky ligand.

Coupling of Dihaloarenes: In the functionalization of dihalogenated heteroarenes, the ligand can play a decisive role in determining which halide undergoes oxidative addition. While there are established trends for regioselectivity, certain ligands can invert the "normal" selectivity. nih.gov The bulky nature of BrettPhos can direct the reaction to the less sterically hindered position.

C-O Coupling: In the C-O coupling of aryl bromides with fluorinated alcohols, the tBuBrettPhos Pd G3 catalyst system demonstrated excellent functional group tolerance and compatibility with both electron-rich and electron-poor (hetero)arenes, indicating a high degree of regioselectivity in complex molecular scaffolds. acs.orgresearchgate.net

Performance Optimization and Robustness Studies of Brettphos Pd G3

Strategies for Achieving Lower Catalyst Loadings

A significant advantage of BrettPhos-Pd-G3 is its ability to facilitate reactions with minimal catalyst quantities, a feature attributed to the efficient and rapid generation of the active LPd(0) catalytic species. scientificlabs.comscientificlabs.comsigmaaldrich.commatthey.com Research has demonstrated that for certain transformations, such as the N-arylation of 4-haloanisoles, catalyst loadings can be successfully reduced to as low as 0.01 mol% while maintaining excellent product yields. sigmaaldrich.com

In a comparative study for the synthesis of an amine intermediate, various palladium catalyst systems were evaluated. The experiments using BrettPhos-Pd-G3 demonstrated its efficacy at different loadings. For instance, a reaction employing 3 mol% of the catalyst proceeded to completion, yielding the desired product. core.ac.uk The ability to use lower loadings not only reduces costs but also simplifies purification by minimizing residual palladium in the final product. The general effectiveness of Buchwald precatalysts under low loading conditions is a well-documented feature. matthey.com

Table 1: Effect of BrettPhos-Pd-G3 Loading on a C-N Coupling Reaction core.ac.uk
Catalyst SystemBase (Equivalents)Catalyst Loading (mol%)Time (h)Yield (%)
BrettPhos Pd G3 / BrettPhosCs2CO3 (1.5)Not Specified*1445
BrettPhos Pd G3 / BrettPhosCs2CO3 (3)3566
BrettPhos Pd G3 / BrettPhosNaOt-Bu (1.5)3552

*Catalyst loading was not specified in the source for this entry, but other entries in the study used 3-5 mol%.

Methodologies for Reaction Time Reduction

BrettPhos-Pd-G3 is frequently cited for its role in shortening reaction times compared to other catalytic systems. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Studies show that its use can lead to complete conversions in significantly less time. For example, in the synthesis of a β-carboline analog, a reaction utilizing BrettPhos-Pd-G3 with cesium carbonate as the base reached completion in 5 hours at 110 °C. core.ac.uk In contrast, another palladium acetate-based system required 24 hours to achieve a much lower yield under similar conditions. core.ac.uk Further acceleration can be achieved through techniques such as microwave irradiation, which has been reported to reduce reaction times to as short as 1 to 60 minutes in the presence of the catalyst. patentorder.com

Evaluation of Precatalyst Stability in Diverse Reaction Environments

The robustness of BrettPhos-Pd-G3 is a cornerstone of its utility, allowing for greater flexibility in reaction setup and execution. scientificlabs.comsigmaaldrich.com This stability extends to its tolerance of air and moisture, its performance under elevated temperatures, and its longevity in solution.

BrettPhos-Pd-G3 is an air and moisture-stable precatalyst. sigmaaldrich.comsigmaaldrich.combiocompare.comsigmaaldrich.com This characteristic is a significant improvement over earlier generation catalysts and simplifies handling procedures, as stringent inert atmosphere techniques are not always required for setting up reactions. core.ac.ukwisconsin.edu This stability is attributed to the specific design of the third-generation (G3) Buchwald precatalysts. sigmaaldrich.com

The precatalyst exhibits notable thermal stability, maintaining its integrity and activity at the elevated temperatures often required for cross-coupling reactions. scientificlabs.comsigmaaldrich.com It has a documented decomposition temperature range of 150-193 °C. sigmaaldrich.comsigmaaldrich.com Experimental data corroborates its stability under typical reaction conditions, with successful transformations carried out at temperatures such as 80 °C for 21 hours and 110 °C for extended periods. core.ac.ukjustia.com

Table 2: Examples of Reaction Conditions Demonstrating Thermal Stability of BrettPhos-Pd-G3
TemperatureDurationSolventSource
110 °C5 hoursToluene (B28343) core.ac.uk
110 °C14 hoursToluene core.ac.uk
80 °C21 hoursNot Specified justia.com
60-120 °CNot SpecifiedNot Specified epo.org

BrettPhos-Pd-G3 demonstrates enhanced stability in solution compared to earlier G1 and G2 precatalysts. scientificlabs.comsigmaaldrich.comsigmaaldrich.com This property, often described as having a "long life in solutions," ensures that the catalyst does not rapidly decompose after being dissolved, allowing for more consistent reactivity over the course of the reaction. sigmaaldrich.combiocompare.comsigmaaldrich.comsigmaaldrich.com

Reproducibility and Scalability of BrettPhos-Pd-G3 Catalyzed Transformations

The reliability of BrettPhos-Pd-G3 makes it suitable for both small-scale discovery and large-scale manufacturing processes. Its use has been cited in the context of developing reproducible, controllable, and scalable manufacturing protocols. googleapis.comgoogleapis.com The successful multigram scale synthesis of β-carboline analogs highlights its applicability to larger-scale preparations. core.ac.uk Furthermore, the commercial availability of the catalyst technology underscores its proven scalability for industrial applications in advanced cross-coupling transformations. matthey.com

Advanced Methodologies and Techniques in Brettphos Pd G3 Catalysis Research

High-Throughput Experimentation and Screening for Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of chemical reactions. nih.gov This approach allows for the parallel execution of a large number of experiments, making it possible to rapidly screen vast arrays of catalysts, ligands, bases, and solvents to identify optimal conditions. nih.govresearchgate.net For palladium-catalyzed cross-coupling reactions, HTE platforms are frequently used to evaluate the performance of precatalysts like BrettPhos-Pd-G3 across a wide chemical space. researchgate.netmit.edu

The process often involves robotic systems that dispense reagents into multi-well plates (e.g., 96-well or 384-well plates), followed by automated reaction execution and rapid analysis, typically by mass spectrometry or HPLC/MS-MS. nih.govmdpi.com This methodology generates large datasets that can be visualized using heat maps to quickly identify "hotspots" of high reactivity or yield. nih.gov For instance, a screening kit might contain 24 different pre-weighed palladium precatalysts, including various Buchwald-type catalysts, allowing a chemist to efficiently test their effectiveness for a specific transformation. sigmaaldrich.com

Research has demonstrated the use of HTE to evaluate combinations of reagents for specific cross-coupling reactions. In one study, ChemBeads, which are glass beads coated with reagents, were prepared with BrettPhos Pd G3 and the ligand RuPhos to be used in HTE for cross-coupling reaction screening. nih.gov Such systematic screening is crucial for identifying the most effective catalyst system for challenging substrates, thereby saving significant time and resources compared to traditional one-at-a-time experimentation. nih.govmit.edu

Table 1: Example Parameters for HTE Screening of a Suzuki-Miyaura Coupling Reaction. nih.gov
ParameterVariables ScreenedTypical Range/ConditionsPurpose
CatalystVarious Pd Precatalysts (e.g., BrettPhos Pd G3, XPhos Pd G3)1-5 mol %Identify the most active and selective catalyst.
LigandBuchwald, cataCXium, etc. (if not using a precatalyst)1-2 eq. relative to PdOptimize steric and electronic properties for the transformation.
BaseK₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu1.5-3.0 eq.Determine the optimal base strength and solubility.
SolventToluene (B28343), Dioxane, THF, 2-MeTHF, DMF0.1 - 1.0 M concentrationEvaluate solvent effects on solubility and reaction rate.
Temperature50 °C, 100 °C, 150 °CReaction dependentFind the lowest effective temperature to maximize selectivity.

Microwave-Assisted Organic Synthesis Utilizing BrettPhos-Pd-G3

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic rate accelerations, increased product yields, and improved purity compared to conventional heating methods. rsc.orgwiley.comresearchgate.net The technique is based on the principle of dielectric heating, where materials with a dipole moment (like polar solvents) absorb microwave energy and efficiently transfer it to the reaction mixture. researchgate.net

This technology has been widely applied to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. acs.orgmdpi.comfrontiersin.org The rapid heating provided by microwaves can significantly shorten reaction times from hours to mere minutes. acs.org For thermally stable and highly active catalysts like the third-generation Buchwald precatalysts, MAOS can be particularly effective. The stability of BrettPhos-Pd-G3 allows it to withstand the rapid temperature increases characteristic of microwave heating, enabling efficient catalysis under these accelerated conditions. sigmaaldrich.comsigmaaldrich.com

Studies have shown that a variety of cross-coupling reactions can be successfully scaled up using both single-mode and multi-mode microwave reactors. itmo.ru The use of solvents like benzotrifluoride (B45747) (BTF) has been shown to be effective for direct scalability in microwave-assisted Buchwald-Hartwig aminations. itmo.ru This combination of a highly active catalyst and an advanced heating technology provides a powerful tool for rapid synthesis, which is especially valuable in medicinal chemistry and process development.

Table 2: Comparison of Conventional vs. Microwave Heating for a Buchwald-Hartwig Amination. acs.orgitmo.ru
ParameterConventional Heating (Oil Bath)Microwave-Assisted Heating
Reaction TimeSeveral hours (e.g., 6-24 h)Minutes (e.g., 5-30 min)
Temperature ControlSlower response, potential for thermal gradientsRapid, uniform heating; precise temperature control
Typical YieldsGood to excellentOften higher due to reduced side reactions and decomposition
ScalabilityWell-establishedPossible with dedicated batch and continuous flow reactors

Facile Catalyst Dosing and Handling Techniques (e.g., GT Capsule Technology)

The practical aspects of handling potent, air-sensitive, or expensive catalysts can be a significant bottleneck in the laboratory. To address this, innovative dosing technologies have been developed. One such advancement is the GT Capsule, which provides a facile and convenient method for dosing bench-stable precatalysts like BrettPhos-Pd-G3. sigmaaldrich.comalfachemic.com

GT Capsules are made from cellulose (B213188) and contain a pre-weighed, precise amount of catalyst (e.g., 0.025 mmol), making them ideal for single-use, discovery-scale reactions. sigmaaldrich.com This technology offers several advantages:

Convenience: Eliminates the need for weighing small quantities of catalyst on a balance, saving time and minimizing handling errors.

Safety and Stability: Protects the user from exposure to the catalyst powder and shields the catalyst from atmospheric moisture until it is added to the reaction.

Ease of Use: The entire capsule is simply added to the reaction vessel. The inert cellulose shell disintegrates in the reaction solvent, releasing the catalyst. sigmaaldrich.com

Simplified Workup: The dissolved cellulose can be easily removed from the reaction mixture through standard filtration. sigmaaldrich.com

This technology makes setting up arrays of reactions for screening or library synthesis significantly more efficient. A wide range of Buchwald G2 and G3 precatalysts, including those with XPhos, RuPhos, and BrettPhos ligands, are available in this format. sigmaaldrich.com

Table 3: Features and Benefits of GT Capsule Technology. sigmaaldrich.comalfachemic.com
FeatureBenefit
Pre-weighed CatalystEliminates weighing, ensures accurate catalyst loading, improves reproducibility.
Inert Cellulose ShellProtects catalyst from air/moisture, easy to handle, safe for user.
Disintegrates in ReactionFacilitates simple addition to the reaction vessel without opening.
Easily FilteredSimplifies reaction workup as the capsule material is readily removed.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the intricate details of a catalytic cycle is crucial for reaction optimization and catalyst development. In situ spectroscopic techniques, which monitor the reaction as it happens, provide a direct window into the dynamic chemical environment. catalysis.blog Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying palladium-catalyzed reactions in real-time. mt.comwiley.com

In Situ FTIR Spectroscopy: Using an attenuated total reflection (ATR) probe immersed in the reaction mixture, in situ FTIR can track the concentration of reactants, products, and key intermediates over time. mdpi.com This provides valuable kinetic data and can help identify reaction bottlenecks or catalyst deactivation pathways. mt.commdpi.com For example, it has been used to monitor the formation of arene diazonium salts and their subsequent use in Heck-Matsuda reactions, ensuring optimal and safe reaction conditions. mt.com

In Situ NMR Spectroscopy: This technique offers detailed structural information about species present in the reaction solution. wiley.com By using specialized NMR tubes capable of withstanding high pressures and temperatures, researchers can observe the formation and transformation of catalytically active species under operando conditions. wiley.comacs.org For Buchwald precatalysts like BrettPhos-Pd-G3, ³¹P NMR is particularly useful for tracking the state of the phosphine (B1218219) ligand and its coordination to the palladium center throughout the catalytic cycle. mdpi.com Such studies have been critical in elucidating the activation mechanism of G3 precatalysts and understanding the factors that contribute to their high stability and activity. mdpi.comresearchgate.net

These advanced analytical methods provide a level of mechanistic insight that is unattainable through traditional offline analysis of quenched reaction aliquots, enabling a more rational approach to catalyst design and reaction optimization. iacs.res.inresearchgate.net

Table 4: Overview of In Situ Spectroscopic Techniques for Monitoring Catalysis.
TechniqueInformation ProvidedApplication in Pd Catalysis
In Situ FTIRConcentration profiles of reactants, products, and intermediates; reaction kinetics. mt.commdpi.comMonitoring substrate consumption, product formation, and identifying transient species. mdpi.com
In Situ NMR (¹H, ¹³C, ³¹P)Detailed structural information, identification of intermediates, catalyst speciation, ligand exchange. acs.orgwhiterose.ac.ukrsc.orgObserving the activation of precatalysts, characterizing active catalytic species, and studying deactivation pathways. acs.orgmdpi.com
Raman SpectroscopyVibrational information complementary to IR, particularly for symmetric bonds and aqueous systems.Studying catalyst structure and identifying intermediates in both homogeneous and heterogeneous systems. mt.com

Computational and Theoretical Investigations of Brettphos Pd G3

Density Functional Theory (DFT) Studies on Ligand-Palladium Interactions

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate interactions between the BrettPhos ligand and the palladium center. These studies are crucial for understanding the stability, reactivity, and electronic properties of the catalyst complex.

DFT calculations have been employed to investigate the differences in catalytic activity between various phosphine (B1218219) ligands, including BrettPhos. acs.orgacs.orgnih.gov These studies reveal that the steric and electronic properties of the ligand have a profound impact on the catalytic cycle. researchgate.net For instance, in the Buchwald-Hartwig amination, the bulky nature of BrettPhos, with its two methoxy (B1213986) groups on the upper biphenyl (B1667301) ring and an isopropyl group on the lower ring, creates significant steric hindrance around the palladium atom. nih.gov This steric bulk is a key factor influencing the relative energies of intermediates and transition states throughout the catalytic cycle. nih.gov

From an electronic standpoint, DFT studies have shown that BrettPhos acts as an electron-rich ligand when coordinated to palladium. nih.gov This electron-donating character influences the electron density at the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govsmolecule.com The interaction involves σ-donation from the phosphine to the palladium and π-backbonding from the palladium to the phosphine, which is modulated by the ligand's substituents. smolecule.com

Furthermore, DFT has been used to compare the energetics of catalyst activation and the stability of various palladium complexes. For example, in the context of Suzuki-Miyaura coupling involving nitroarenes, DFT calculations demonstrated that the Pd(0)-BrettPhos complex is more reactive than a corresponding complex with a less bulky ligand like triphenylphosphine (B44618) (PPh3). mdpi.com The calculations showed a lower activation barrier for the oxidative addition step with BrettPhos, highlighting the ligand's role in facilitating this crucial transformation. mdpi.com

Interactive Data Table: Calculated Properties of Pd-Ligand Complexes

Below is a table summarizing key computational findings from DFT studies on palladium complexes with BrettPhos and other ligands.

Computational Modeling of Catalytic Cycle Pathways and Energy Barriers

Computational modeling provides a detailed map of the entire catalytic cycle, identifying the key intermediates and transition states and calculating their relative energies. This information is vital for understanding the reaction mechanism and identifying the rate-limiting step.

For the Buchwald-Hartwig amination reaction catalyzed by the BrettPhos-palladium system, the catalytic cycle is generally understood to proceed through three main steps: oxidative addition, deprotonation, and reductive elimination. acs.orgacs.orgnih.gov Computational studies have shown that for the Pd-BrettPhos system, the rate-limiting step is typically the oxidative addition of the aryl halide to the Pd(0) complex. acs.orgacs.orgnih.gov This is in contrast to other ligands like RuPhos, where reductive elimination is often the slowest step. acs.orgacs.orgnih.gov

The activation energy barrier for the oxidative addition step in a model Buchwald-Hartwig reaction was calculated to be 23.3 kcal/mol for the BrettPhos system. acs.orgnih.gov The subsequent reductive elimination step has a lower barrier of 19.8 kcal/mol, confirming that oxidative addition is indeed the kinetic bottleneck. acs.orgnih.gov These energy barriers are influenced by the steric hindrance of the BrettPhos ligand, which makes the approach of the substrate to the palladium center more difficult. nih.gov

The nature of the substrates also plays a significant role in the energy profile of the catalytic cycle. For instance, it has been computationally demonstrated that amines with bulky substituents can lower the energy barrier for reductive elimination. acs.orgnih.govnih.gov Similarly, using aryl halides with electron-withdrawing groups can decrease the activation energies for both oxidative addition and reductive elimination. researchgate.netnih.gov

Interactive Data Table: Calculated Energy Barriers in Buchwald-Hartwig Amination

This table presents the calculated activation energies for the key steps in the Buchwald-Hartwig amination catalyzed by Pd-BrettPhos and Pd-RuPhos.

Predictive Studies on Reactivity, Regioselectivity, and Enantioselectivity

Computational methods are increasingly used not just to explain observed phenomena but also to predict the outcome of reactions, including reactivity, regioselectivity, and enantioselectivity. numberanalytics.comnih.gov These predictive capabilities are invaluable for catalyst design and for selecting the optimal conditions for a desired transformation. nih.gov

Predictive studies on reactivity often involve comparing the calculated energy barriers for different substrates or catalysts. For example, computational models can predict that a given aryl halide will react faster with a Pd-BrettPhos catalyst compared to another catalyst system by comparing the calculated activation energies for the rate-limiting step. researchgate.net These predictions can then be validated experimentally, providing a powerful feedback loop for catalyst development. nih.gov

While BrettPhos itself is not a chiral ligand and therefore does not induce enantioselectivity, computational studies on related chiral phosphine ligands are instructive. The principles used to predict enantioselectivity, such as analyzing the transition state structures and energies for the formation of different enantiomers, are directly applicable. numberanalytics.comrsc.org By identifying the subtle steric and electronic interactions that favor the formation of one enantiomer over the other, computational models can guide the design of new chiral ligands for asymmetric catalysis. numberanalytics.comdiva-portal.org

Regioselectivity can also be predicted by calculating the energy barriers for reaction at different sites on a molecule. For instance, in the case of a substrate with multiple potential reaction sites, DFT calculations can determine which pathway is energetically more favorable, thus predicting the major regioisomer.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a catalyst affect its activity. rsc.org Computational approaches have become a cornerstone of SAR investigations, allowing for the systematic in silico modification of a catalyst's structure and the subsequent evaluation of its performance.

For the BrettPhos ligand, computational SAR studies could involve systematically modifying the substituents on the biphenyl backbone and evaluating the impact on the catalyst's performance in a given reaction. For example, the electronic and steric effects of replacing the methoxy groups or the isopropyl group with other functionalities could be computationally assessed. nih.gov These studies can reveal key structural features that are critical for high catalytic activity and can guide the synthesis of next-generation ligands. mit.edu

Computational SAR can also be used to understand catalyst deactivation pathways. By modeling potential deactivation mechanisms, such as ligand degradation or the formation of off-cycle inactive species, researchers can design more robust and stable catalysts. mit.edu

The insights gained from these computational SAR studies are crucial for the rational design of new catalysts. rsc.org By understanding the fundamental relationships between a catalyst's structure and its function, chemists can move beyond trial-and-error approaches and towards the targeted design of highly efficient and selective catalytic systems. nih.gov

Interactive Data Table: Hypothetical Computational SAR Study on BrettPhos Analogs

The following table illustrates the type of data that could be generated from a computational SAR study, showing how modifications to the BrettPhos structure might influence key catalytic parameters.

Industrial and Synthetic Utility Implications of Brettphos Pd G3

Applications in Active Pharmaceutical Ingredient (API) Synthesis and Intermediate Production

The synthesis of APIs and their intermediates frequently relies on the construction of complex molecular architectures, often involving the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. acs.orgacs.org Palladium-catalyzed cross-coupling reactions are powerful methods for achieving these transformations, and BrettPhos-Pd-G3 has emerged as a highly effective catalyst for these processes. acs.orgacs.org

BrettPhos-Pd-G3 is particularly proficient in catalyzing the Buchwald-Hartwig amination reaction. sigmaaldrich.comscientificlabs.com This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of arylamines, which are prevalent structures in pharmaceuticals. acs.org The catalyst has been specifically noted for its use in the C-N coupling reaction between monosubstituted ureas and 1,2-dihaloaromatic systems to produce benzimidazolones, a scaffold present in various biologically active compounds. scientificlabs.comscientificlabs.comchemicalbook.comchemicalbook.com The G3 precatalyst's design allows for the quantitative and rapid generation of the active LPd(0) catalyst, which is crucial for efficient coupling, especially with challenging substrates often encountered in drug development. sigmaaldrich.com

The utility of such palladium-catalyzed reactions is evident in numerous modern drug syntheses. acs.org For instance, the synthesis of the anti-inflammatory drug Crisaborole involves a key borylation step that is amenable to palladium catalysis. googleapis.com While a range of catalysts are often screened for such processes, the efficiency of precatalysts like the BrettPhos family is a significant consideration for large-scale production. sigmaaldrich.comgoogleapis.com The ability to operate under mild conditions with low catalyst loadings makes BrettPhos-Pd-G3 an economically attractive option for process chemistry, where avoiding lengthy syntheses, low-yielding steps, or toxic reagents is paramount. acs.orgmdpi.com

Table 1: Applications of BrettPhos-Pd-G3 in API-Relevant Synthesis

Reaction TypeSubstratesProduct Scaffold/Bond FormedRelevance to API Synthesis
Buchwald-Hartwig Amination sigmaaldrich.comscientificlabs.comMonosubstituted ureas + 1,2-dihaloaromatic systems chemicalbook.comchemicalbook.comBenzimidazolones chemicalbook.comCore structure in numerous pharmaceutical agents.
Buchwald-Hartwig Amination sigmaaldrich.comPrimary and secondary amines + Aryl halides sigmaaldrich.comC(aryl)-N Bond / Arylamines acs.orgA ubiquitous functional group in drugs. acs.org
Suzuki-Miyaura Coupling sigmaaldrich.comUnstable boronic acids + Aryl chlorides sigmaaldrich.comC(aryl)-C(aryl) Bond / BiarylsKey structural motif in many APIs, such as the sartans. nih.govgre.ac.uk
C-O Cross-Coupling sigmaaldrich.comPrimary alcohols + Aryl halides sigmaaldrich.comC(aryl)-O Bond / Aryl ethersImportant linkage in various drug molecules.

Potential in Agrochemical and Specialty Chemical Manufacturing

The efficiency and versatility of BrettPhos-Pd-G3 extend beyond pharmaceuticals into the manufacturing of agrochemicals and other specialty chemicals. mendelchemicals.com The synthesis of these products often requires robust and selective catalytic methods to construct complex organic molecules from simpler, readily available starting materials. mdpi.com Palladium-catalyzed cross-coupling is a key technology in this sector for creating the C-C and C-heteroatom bonds that form the backbone of many active compounds. mendelchemicals.comsigmaaldrich.com

BrettPhos-Pd-G3's effectiveness in promoting reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling is directly applicable to the synthesis of novel herbicides, insecticides, and fungicides. mendelchemicals.commdpi.com These reactions allow for the modular assembly of molecules, enabling the rapid creation and optimization of compounds with desired biological activities. For example, the catalyst can be used in the synthesis of functionalized heterocycles, which are common core structures in modern agrochemicals. chemicalbook.com

In the realm of specialty chemicals and advanced materials, BrettPhos-Pd-G3 facilitates the synthesis of complex organic molecules used in applications such as organic light-emitting diodes (OLEDs) and polymers. mendelchemicals.com The ability to form specific bonds with high selectivity and yield is critical for controlling the electronic and physical properties of these materials. The catalyst's stability and broad substrate scope make it a powerful tool for researchers and manufacturers in these fields. sigmaaldrich.commendelchemicals.com

Table 2: Cross-Coupling Reactions for Agrochemical & Specialty Chemical Synthesis

Reaction TypeBond FormedExample Substrate ClassesIndustrial Sector
Buchwald-Hartwig Amination sigmaaldrich.comscientificlabs.comC(aryl)-NAryl Halides, Amines, Hydrazine chemicalbook.comAgrochemicals, Specialty Chemicals
Suzuki-Miyaura Coupling sigmaaldrich.comC(aryl)-C(aryl)Aryl Halides, Boronic Acids/EstersAgrochemicals, Advanced Materials mendelchemicals.com
C-O Cross-Coupling sigmaaldrich.comC(aryl)-OAryl Halides, AlcoholsSpecialty Chemicals
Cascade C-N Coupling chemicalbook.comchemicalbook.comMultiple C-N bondsUreas, DihaloaromaticsAgrochemicals, Specialty Chemicals

Economic and Environmental Considerations in Large-Scale Catalysis

The adoption of any catalyst in large-scale industrial processes requires a careful evaluation of its economic and environmental impact. researchgate.net While BrettPhos-Pd-G3 offers significant advantages in efficiency, its reliance on the precious metal palladium introduces specific considerations. mdpi.com

Environmental Implications: From an environmental perspective, the high efficiency of BrettPhos-Pd-G3 is a significant advantage. researchgate.net Efficient reactions typically consume less energy and generate less waste, contributing to a smaller ecological footprint for the chemical process. researchgate.net However, the use of palladium itself presents environmental challenges. Palladium is a heavy metal, and its removal from final products, particularly pharmaceuticals, is mandatory to meet stringent regulatory limits. acs.org This purification step can generate additional waste streams. acs.org Furthermore, the mining and extraction of palladium have a considerable environmental impact; the production of 1 kg of palladium is estimated to have a global warming potential of 3,880 kg CO2 equivalent. acs.orgresearchgate.net This contrasts sharply with more abundant metals like iron. acs.org Consequently, while the catalyst promotes greener chemical processes at the reaction stage, the lifecycle of the palladium metal, from mining to disposal or recycling, must be considered for a complete environmental assessment. rsc.orgnih.gov

Table 3: Economic and Environmental Profile of BrettPhos-Pd-G3 in Large-Scale Use

ConsiderationImplication (Economic/Environmental)
High Catalytic Efficiency Economic: Reduced reaction times, lower energy consumption, increased throughput. scientificlabs.comamerigoscientific.comEnvironmental: Less energy use and potentially lower waste generation per unit of product. researchgate.net
Low Catalyst Loadings Economic: Reduces the amount of expensive catalyst needed per batch, lowering variable costs. scientificlabs.comscientificlabs.comEnvironmental: Minimizes the amount of palladium requiring removal and disposal/recycling. researchgate.net
Precious Metal Cost (Palladium) Economic: High initial and replacement cost for the catalyst. scientificlabs.commdpi.comEnvironmental: The mining and refining of palladium have a significant environmental impact. acs.orgresearchgate.net
Product Purification Economic: Added cost for processes to remove residual palladium to meet regulatory standards (e.g., <10 ppm in APIs). acs.orgEnvironmental: Purification processes (e.g., using adsorbents) can generate additional waste streams. acs.org
Catalyst Stability Economic: The catalyst's long life in solution allows for more consistent processing and potentially easier handling in industrial settings. sigmaaldrich.comscientificlabs.comEnvironmental: Stable catalysts are less prone to decomposition into inactive and potentially problematic species.

Future Perspectives and Emerging Research Directions

Development of Novel Reaction Architectures with BrettPhos-Pd-G3

The utility of BrettPhos-Pd-G3 extends beyond conventional cross-coupling reactions, with researchers actively employing it to construct complex and novel molecular architectures. A significant area of research involves its application in the synthesis of bioactive molecules and advanced materials.

For instance, the catalyst has been instrumental in the synthesis of bivalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov Researchers successfully used BrettPhos-Pd-G3 for a crucial C-N coupling step to link an ATP-site inhibitor with an allosteric-site inhibitor, creating molecules with significantly enhanced potency against drug-resistant EGFR mutants. researchgate.netnih.gov Similarly, it has been used in the synthesis of β-carboline analogs, which are evaluated for their activity against various mycobacterial strains, including resistant phenotypes. core.ac.uk

Another emerging frontier is the synthesis of specialized heterocyclic compounds for bioorthogonal chemistry. nih.gov Research has demonstrated the successful use of the BrettPhos-Pd-G3 precatalyst for the palladium-catalyzed cross-coupling of chlorotetrazines with various boronic acids. nih.gov This method, performed under mild conditions, yielded a panel of new unsymmetrical s-tetrazines, which are valuable reagents in biological labeling and imaging. nih.gov

High-throughput experimentation (HTE) is also playing a crucial role in uncovering new reaction landscapes for BrettPhos-Pd-G3. nih.govresearchgate.net By analyzing vast datasets of chemical reactions, researchers can identify statistically significant relationships between reactants, catalysts, and outcomes, highlighting the optimal conditions and substrate scope for this catalyst in diverse applications, such as aryl chloride amination. nih.govresearchgate.net This data-driven approach helps to define and expand the "reactome" of BrettPhos-Pd-G3, accelerating the discovery of novel transformations. nih.gov

Table 1: Examples of Novel Reaction Architectures Enabled by BrettPhos-Pd-G3

Reaction / Product TypeKey TransformationSignificanceReference
Bivalent EGFR InhibitorsBuchwald-Hartwig aminationCreation of complex molecules to overcome drug resistance in cancer. researchgate.netnih.gov
Unsymmetrical s-TetrazinesPalladium-catalyzed cross-couplingSynthesis of advanced reagents for bioorthogonal chemistry. nih.gov
β-Carboline AnalogsBuchwald-Hartwig aminationDevelopment of novel antibacterial agents. core.ac.uk
Hippolachnin A Natural ProductCarbamate (B1207046) synthesisTotal synthesis of a potent antifungal marine natural product. uni-muenchen.de

Exploration of Heterogeneous Catalysis Analogues

While BrettPhos-Pd-G3 is a homogeneous catalyst, significant interest exists in developing heterogeneous analogues to simplify product purification, enable catalyst recycling, and facilitate its use in continuous manufacturing processes. A promising approach involves immobilizing the catalyst onto solid supports.

Research and patent literature describe methods for coating reagents like BrettPhos-Pd-G3 onto bulking agents such as sand or glass beads. google.com These reagent-coated supports can be used in high-throughput screening and reaction optimization, effectively acting as a bridge between homogeneous and heterogeneous catalysis. google.com This technique allows for the precise dispensing of the catalyst in solid form, which is particularly advantageous for automated systems. google.com The development of these solid-supported systems points toward a future where the high reactivity of the BrettPhos ligand system can be harnessed in a more sustainable and process-friendly heterogeneous format. While the focus has often been on homogeneous applications, the potential for creating robust, recyclable heterogeneous versions of BrettPhos-Pd-G3 remains a key area for future research. core.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

The consistency and reliability of third-generation precatalysts make BrettPhos-Pd-G3 an ideal candidate for integration into automated synthesis and flow chemistry platforms. These advanced systems demand well-behaved and highly reproducible catalytic processes, characteristics inherent to G3 precatalysts.

The use of high-throughput experimentation (HTE) platforms already represents a form of automated synthesis, allowing for the rapid screening of thousands of reaction conditions. nih.govresearchgate.net BrettPhos-Pd-G3 is frequently included in the catalyst arrays of such systems. nih.gov The data infrastructure being developed around HTE is designed to support emerging technologies, including flow chemistry, creating a direct pathway for translating findings from automated batch experiments to continuous flow processes. researchgate.net

Furthermore, methods for preparing solid, reagent-coated bulking agents are explicitly designed for use with automated solid dispensing units in high-throughput screening. google.com The integration of BrettPhos-Pd-G3 into automated flow synthesis platforms is also an active area of investigation, aiming to leverage the catalyst's efficiency for the on-demand production of complex molecules. mit.edu This convergence of a highly efficient catalyst with automated technology promises to accelerate chemical discovery and streamline process development.

Design of Next-Generation BrettPhos Derivatives for Enhanced Catalytic Performance

The success of BrettPhos-Pd-G3 has spurred research into designing next-generation derivatives with tailored properties. This research focuses on modifying the ligand structure to enhance stability, activity, solubility, or substrate scope.

One avenue of exploration is the synthesis of new ligands that alter the steric and electronic properties of the catalyst. For example, the derivative t-BuBrettPhos Pd G3 has been developed, which modifies the phosphine (B1218219) substituents. google.com Such modifications can fine-tune the catalyst's performance for specific challenging transformations.

Detailed spectroscopic studies of G3 precatalysts, including those with related ligands like XPhos and RuPhos, provide critical insights for future design. mdpi.comresearchgate.net Research has shown that Phos Pd G3 complexes can exist as different isomers in solution depending on the solvent, which can affect catalytic activity. mdpi.com Understanding these solvent-dependent behaviors and the potential for ligand degradation (e.g., to phosphine oxides) is crucial for designing more robust and reliable next-generation catalysts. mdpi.com By systematically modifying the biaryl backbone or the phosphine substituents of the BrettPhos ligand, future research aims to create catalysts that overcome the current limitations and further expand the utility of palladium catalysis.


Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing BrettPhos-Pd-G3 GT capsules, and how can reproducibility be ensured?

  • Methodology : Synthesis involves palladium-catalyzed cross-coupling reactions using BrettPhos ligands. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for solid-state structure determination. Ensure reproducibility by documenting reagent purity, reaction temperatures, and inert atmosphere conditions. Include raw spectral data and crystallographic parameters in supplementary materials .

Q. What analytical techniques are essential for verifying the purity and stability of BrettPhos-Pd-G3 GT capsules under varying storage conditions?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to monitor degradation products. Thermogravimetric analysis (TGA) assesses thermal stability, while dynamic light scattering (DLS) evaluates colloidal stability in solution. Include batch-to-batch comparisons and accelerated aging studies in the experimental design .

Q. How should researchers design controlled experiments to evaluate ligand-Pd coordination efficiency in BrettPhos-Pd-G3 complexes?

  • Methodology : Employ titration experiments with spectroscopic monitoring (e.g., UV-Vis or fluorescence quenching) to determine binding constants. Compare results with density functional theory (DFT) calculations to validate coordination geometries. Use a negative control (e.g., ligand-free Pd precursor) to isolate ligand-specific effects .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic activity between BrettPhos-Pd-G3 and other palladium catalysts (e.g., XPhos-Pd-G3)?

  • Methodology : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Use operando spectroscopy (e.g., X-ray absorption spectroscopy, XAS) to track Pd oxidation states during catalysis. Cross-validate with computational models (e.g., DFT) to correlate electronic structures with turnover frequencies. Address contradictions by isolating variables such as ligand steric effects or solvent polarity .

Q. What statistical approaches are recommended to analyze discrepancies in reaction yields across different BrettPhos-Pd-G3 GT capsule batches?

  • Methodology : Apply multivariate analysis (e.g., principal component analysis, PCA) to identify batch-specific outliers. Use design of experiments (DoE) to test factors like catalyst loading, solvent choice, and agitation speed. Validate findings with a blinded replication study to minimize bias. Report confidence intervals and effect sizes for yield variations .

Q. How can researchers identify and address gaps in the current understanding of BrettPhos-Pd-G3’s substrate scope limitations?

  • Methodology : Conduct a systematic literature review using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to map known substrates and unexplored chemical spaces. Design substrate screening assays with high-throughput robotic platforms, prioritizing sterically hindered or electron-deficient aryl halides. Use machine learning models trained on existing data to predict reactivity trends .

Q. What strategies mitigate oxidative degradation of BrettPhos-Pd-G3 during aerobic cross-coupling reactions?

  • Methodology : Introduce sacrificial reductants (e.g., ascorbic acid) or employ flow chemistry systems to minimize catalyst exposure to oxygen. Monitor Pd nanoparticle formation via transmission electron microscopy (TEM). Compare turnover numbers (TONs) under inert vs. aerobic conditions to quantify degradation rates. Include toxicity assessments of degradation byproducts .

Methodological Guidelines

  • Data Transparency : Adhere to PLOS data availability standards by depositing raw spectral datasets in public repositories (e.g., Zenodo) and providing hyperlinked supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest related to catalyst suppliers and comply with IUPAC nomenclature guidelines to avoid ambiguity .
  • Peer Review : Preprint submissions should undergo independent validation via platforms like ChemRxiv to ensure methodological rigor before journal submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.